molecular formula C10H12Br2N2O B15278929 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one

3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B15278929
M. Wt: 336.02 g/mol
InChI Key: UICYZKXCNMBRJB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a pyrrolidine moiety in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the pyrrolidine group. A common synthetic route might include:

    Bromination: The starting material, 1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one, is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.

    Introduction of Pyrrolidine Group: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The brominated positions can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyridinone derivative, while a Suzuki coupling could produce a biaryl compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolidine group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-(pyrrolidin-2-ylmethyl)pyridin-2(1H)-one
  • 3,5-Dibromo-1-(pyrrolidin-4-ylmethyl)pyridin-2(1H)-one
  • 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-4(1H)-one

Uniqueness

3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atoms and the pyrrolidine group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H12Br2N2O

Molecular Weight

336.02 g/mol

IUPAC Name

3,5-dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H12Br2N2O/c11-8-3-9(12)10(15)14(6-8)5-7-1-2-13-4-7/h3,6-7,13H,1-2,4-5H2

InChI Key

UICYZKXCNMBRJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=C(C=C(C2=O)Br)Br

Origin of Product

United States

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